5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 61552-52-1
VCID: VC8127512
InChI: InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3
SMILES: CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C
Molecular Formula: C8H8ClN3O2S
Molecular Weight: 245.69 g/mol

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

CAS No.: 61552-52-1

Cat. No.: VC8127512

Molecular Formula: C8H8ClN3O2S

Molecular Weight: 245.69 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride - 61552-52-1

Specification

CAS No. 61552-52-1
Molecular Formula C8H8ClN3O2S
Molecular Weight 245.69 g/mol
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Standard InChI InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3
Standard InChI Key MEWYUZLESQFFTG-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C
Canonical SMILES CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Methyl groups occupy the 5- and 7-positions, while a sulfonyl chloride (-SO₂Cl) group is attached to the 3-position (Figure 1). This configuration confers both steric and electronic uniqueness, influencing its reactivity and interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClN₃O₂S
Molecular Weight245.69 g/mol
CAS Registry Number61552-52-1
Density1.488 g/cm³ (estimated)
Boiling Point284°C (decomposes)
Melting Point144–146°C
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The sulfonyl chloride group enhances electrophilicity, facilitating nucleophilic substitutions, while the methyl groups improve lipid solubility, aiding membrane permeability in bioactive derivatives .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves sulfonation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine using chlorosulfonic acid:

  • Sulfonation:
    5,7-Dimethylpyrazolo[1,5-a]pyrimidine+ClSO₃H5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid\text{5,7-Dimethylpyrazolo[1,5-a]pyrimidine} + \text{ClSO₃H} \rightarrow \text{5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid}

  • Chlorination:
    Sulfonic acid intermediate+PCl₅ or SOCl₂5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride\text{Sulfonic acid intermediate} + \text{PCl₅ or SOCl₂} \rightarrow \text{5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride}

Reaction conditions (e.g., temperature, solvent) critically influence yield. For instance, using chlorobenzene as a solvent minimizes byproducts and improves purity .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
SolventChlorobenzene94%
Temperature80–100°C
Reagent Ratio1:1.5 (substrate:PCl₅)

Industrial Considerations

Scaling production requires addressing:

  • Safety: Handling corrosive chlorosulfonic acid and phosphorus pentachloride necessitates closed systems and corrosion-resistant equipment .

  • Purification: Distillation or recrystallization removes unreacted reagents, though the compound’s thermal instability limits high-temperature processing .

Chemical Reactivity and Derivitization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile reactions with nucleophiles:

  • Amines: Forms sulfonamides (R-NH-SO₂-pyrazolopyrimidine), widely used in drug discovery .

  • Alcohols/Thiols: Produces sulfonate esters or thioesters, applicable in polymer chemistry .

Example Reaction:
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride+R-NH₂Sulfonamide derivative+HCl\text{5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride} + \text{R-NH₂} \rightarrow \text{Sulfonamide derivative} + \text{HCl}

Catalyzed Cross-Couplings

Recent advances employ iodine or transition metals to synthesize 3-sulfenyl or biaryl derivatives. For example, iodine-catalyzed sulfenylation with thiophenols yields antimicrobial agents .

Applications in Scientific Research

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives exhibit broad bioactivity:

  • Antimicrobial Agents: Derivatives inhibit Pseudomonas aeruginosa and Staphylococcus aureus by disrupting membrane integrity via ROS generation .

  • Kinase Inhibitors: Substituents at the 3-position enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR) .

Table 3: Bioactive Derivatives and Activities

DerivativeBiological ActivityMIC (µg/mL)Source
5cAntibacterial (S. typhi)3.39
9cAntifungal (C. albicans)3.39
13hDual antibacterial/antifungal2.95

Materials Science

The planar core enables π-stacking in organic semiconductors. Sulfonate esters derived from the compound serve as dopants in conductive polymers .

Biological and Pharmacological Insights

Mechanism of Action

  • Antimicrobial: Sulfenyl derivatives induce lipid peroxidation and disrupt membrane potential, leading to cell lysis .

  • Anticancer: Derivatives inhibit 14-alpha demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

ADMET Profiling

Computational models predict:

  • Lipophilicity: LogP ≈ 2.1, favoring blood-brain barrier penetration .

  • Metabolic Stability: Susceptible to CYP3A4 oxidation, necessitating prodrug strategies .

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